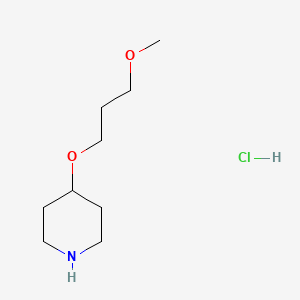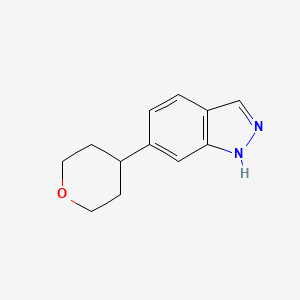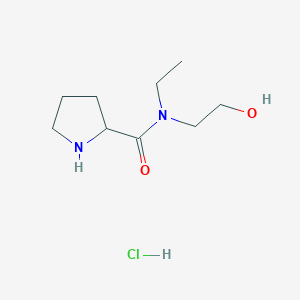
4-(3-Methoxypropoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(3-Methoxypropoxy)piperidine hydrochloride, also known as MPP, is a chemical compound used in various scientific experiments. It has the molecular formula C9H20ClNO2 .
Molecular Structure Analysis
The molecular structure of 4-(3-Methoxypropoxy)piperidine hydrochloride can be represented by the SMILES string COCCCOC1CCCNC1.Cl . The InChI key for this compound is UIMYBVFJTUKQOR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(3-Methoxypropoxy)piperidine hydrochloride is a solid compound . It has a molecular weight of 209.71 g/mol .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
4-(3-Methoxypropoxy)piperidine hydrochloride plays a role in chemical synthesis and structural analysis. For instance, a study has identified and characterized the structures of impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. This research involved various spectral data, including MS, 1H NMR, 13C NMR, and others, to confirm the structure of impurities in the synthesis process (Liu et al., 2020). Another study synthesized a derivative, 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, showcasing a detailed step-by-step synthesis process, highlighting the chemical's role in creating complex compounds (Xiang-jun, 2006).
Crystallography and Molecular Structure
4-(3-Methoxypropoxy)piperidine hydrochloride's derivatives have been the subject of crystallographic studies to understand their molecular structure better. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was examined through single crystal X-ray diffraction and FTIR spectrum (Szafran et al., 2007). This type of research is crucial for understanding the detailed molecular interactions and structure of compounds derived from piperidine hydrochloride.
Pharmaceutical Research
The compound and its derivatives have been investigated for their potential in pharmaceutical applications. For instance, the synthesis and pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides were studied, revealing their pronounced central m-cholinoblocking and peripheric n-cholinoblocking properties (Gasparyan et al., 2009). Additionally, compounds like paroxetine hydrochloride, a phenylpiperidine derivative, have been documented for their pharmacokinetics, metabolism, and pharmacological effects, emphasizing their significance in treating various disorders (Germann et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-methoxypropoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-7-2-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIHEMNGKCOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)piperidine hydrochloride | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)

![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)
![3-[(4-Methoxybenzyl)oxy]pyrrolidine](/img/structure/B1423971.png)


![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)